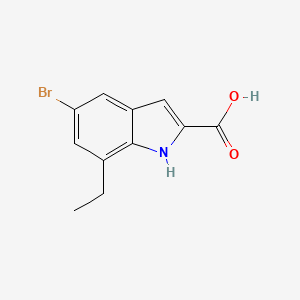
5-bromo-7-ethyl-1H-indole-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromoindole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is involved in studies of biologically active molecules including the discovery of indole inhibitors of MMP-13 for treatment of arthritic diseases, synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors, and preparation of dual PPARγ/δ agonists .
Synthesis Analysis
The synthesis of indole derivatives has attracted increasing attention in recent years due to their biologically vital properties . The total synthesis of (±)-trans-trikentrin A started from acetophenone and after three steps gave 1-bromo-4-ethyl-2-nitrobenzene in good yields (79% overall yield). The latter was reacted with CH2CHMgBr in THF to afford the bromo-indole via a Bartoli indole synthesis .Molecular Structure Analysis
The molecular structure of 5-Bromoindole-2-carboxylic acid is represented by the linear formula C9H6NO2Br. It has a molecular weight of 240.05 .Chemical Reactions Analysis
5-Bromoindole-2-carboxylic acid is a reactant involved in the synthesis of various biologically active molecules. It has been used in the discovery of indole inhibitors of MMP-13 for treatment of arthritic diseases, synthesis of indolyl ethanones as indoleamine 2,3-dioxygenase inhibitors, and preparation of dual PPARγ/δ agonists .Physical And Chemical Properties Analysis
5-Bromoindole-2-carboxylic acid is a solid substance with a storage temperature of -20°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Microwave-Assisted Synthesis
5-Bromo-7-ethyl-1H-indole-2-carboxylic acid, as part of a broader group of indole derivatives, has been synthesized using microwave-assisted methods. Such derivatives have shown promising anti-inflammatory and analgesic activities, highlighting their potential in developing new therapeutic agents (Sondhi, Jain, Rani, & Kumar, 2007).
Chemical Synthesis Techniques
Regioselective Synthesis
The strategic development towards the core moiety of naturally occurring compounds like Herdmanine D involves the regioselective synthesis of bromo and methoxy-substituted indole carboxylic acids. This includes derivatives such as 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, showcasing the chemical versatility and application of brominated indoles in synthesizing biologically active molecules (Sharma, Sharma, Kashyap, & Bhagat, 2020).
Optimization of Synthesis Parameters
Research on synthesizing specific bromo-methyl and hydroxy-substituted indole carboxylic acid esters emphasizes optimizing synthesis parameters to achieve high yields and purity. Such studies are critical for the efficient production of intermediates used in pharmaceutical synthesis (Huang Bi-rong, 2013).
Exploration of Brominated Indoles
Brominated Tryptophan Derivatives
Investigation into brominated tryptophan derivatives from marine sources has led to the discovery of new compounds with potential biological activities. This research demonstrates the natural occurrence and significance of brominated indole compounds, including their potential as lead compounds for drug development (Segraves & Crews, 2005).
Advanced Materials and Catalysis
Oxygen Reduction Catalysts
The development of advanced materials, such as carbon-supported polyindole carboxylic acids bonded with metal complexes, showcases the application of indole derivatives in catalysis and material science. Such compounds have been investigated for their role as non-precious oxygen reduction catalysts, highlighting the versatility of indole-based compounds beyond pharmaceutical applications (Yu, Lu, Yuan, Zhao, Wang, & Liu, 2014).
Wirkmechanismus
Target of Action
It is known that indole derivatives, such as 5-bromo-7-ethyl-1h-indole-2-carboxylic acid, have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes that lead to various biological activities . Therefore, it can be inferred that 5-bromo-7-ethyl-1H-indole-2-carboxylic acid may also interact with its targets in a similar manner.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that 5-bromo-7-ethyl-1H-indole-2-carboxylic acid may affect multiple biochemical pathways leading to these effects.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the effects of 5-bromo-7-ethyl-1H-indole-2-carboxylic acid at the molecular and cellular level could be diverse and significant.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-bromo-7-ethyl-1H-indole-2-carboxylic acid. For instance, it is recommended to avoid dust formation and breathing vapors, mist, or gas when handling this compound
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-7-ethyl-1H-indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-6-3-8(12)4-7-5-9(11(14)15)13-10(6)7/h3-5,13H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEFSQKQROBLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC(=C1)Br)C=C(N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-7-ethyl-1H-indole-2-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine](/img/structure/B2629362.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate](/img/structure/B2629363.png)
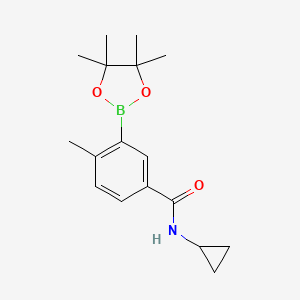
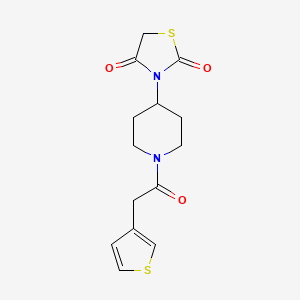

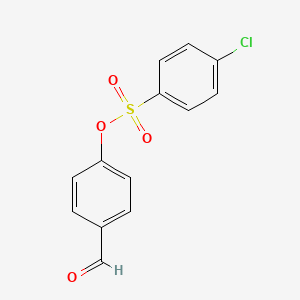
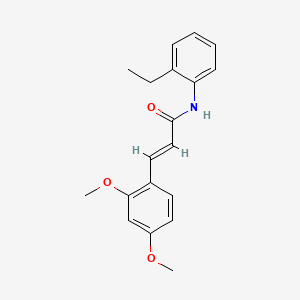

![N-[[1-(Dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2629375.png)
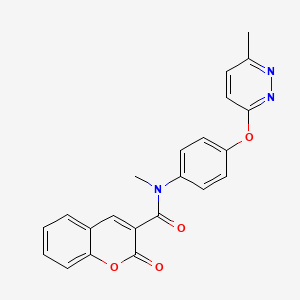
![2-[4-(4-Benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B2629378.png)
![1-Nitro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B2629379.png)
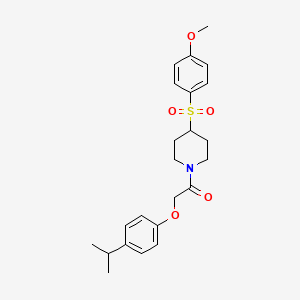
![1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2629383.png)